5-Bromo-1-naphthamide
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Overview
Description
5-Bromo-1-naphthamide is an organic compound with the molecular formula C11H8BrNO. It is a derivative of naphthalene, where a bromine atom is substituted at the fifth position and an amide group is attached to the first position. This compound is known for its applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
5-Bromo-1-naphthamide primarily targets Monoamine Oxidase (MAO) and Cholinesterase (ChE) enzymes . These enzymes play a crucial role in the metabolism of neurotransmitters, which are essential for the proper functioning of the nervous system.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase . This means that the compound competes with the substrate for the active site of the enzyme, and its effect can be reversed if the compound is removed.
Biochemical Pathways
By inhibiting MAO and ChE enzymes, this compound affects the metabolic pathways of neurotransmitters. This results in an increase in the levels of these neurotransmitters, which can have various downstream effects, such as improved mood or enhanced cognitive function .
Pharmacokinetics
The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds obey lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in the levels of certain neurotransmitters due to the inhibition of MAO and ChE. This can lead to various physiological effects, such as improved mood or enhanced cognitive function .
Biochemical Analysis
Biochemical Properties
It is known that naphthamide derivatives have been evaluated for their inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes .
Cellular Effects
Naphthamide derivatives have been shown to exhibit promising MAO inhibitory activities .
Molecular Mechanism
Some naphthamide derivatives have been found to be competitive and reversible MAO inhibitors based on kinetic and reversibility studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-naphthamide typically involves a two-step process. The first step is the conversion of 5-Bromo-1-naphthoic acid to its corresponding acid chloride using thionyl chloride. The reaction is carried out at 85°C for 2 hours. The resulting acid chloride is then reacted with ammonium hydroxide in tetrahydrofuran at temperatures ranging from 0°C to 20°C. This reaction yields this compound as a white solid with a high yield of 97% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The scalability of the reaction ensures that the compound can be produced in sufficient quantities for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-naphthamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
5-Bromo-1-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-naphthamide
- 1-Naphthamide
- 4-Bromo-1-hydroxy-2-naphthamide
Uniqueness
5-Bromo-1-naphthamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in various chemical reactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-bromonaphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACXAOKQABXJRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562922 |
Source
|
Record name | 5-Bromonaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22531-59-5 |
Source
|
Record name | 5-Bromonaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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